7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydro-6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h3-4H,1-2H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDCZRULFNBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7,8 Dihydroimidazo 1,2 F Pyrimidin 5 6h One and Analogues
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a foundational strategy for devising the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. heighpubs.org For the 7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one core, the primary disconnections logically occur at the bonds formed during the final cyclization step to create the fused ring system.
A plausible retrosynthetic strategy involves disconnecting the pyrimidine (B1678525) ring. This leads to two key precursor types: a substituted 2-aminoimidazole and a four-carbon building block containing appropriate functional groups for cyclization. For instance, a primary disconnection across the N1-C8a and C5-N6 bonds suggests a precursor like a 2-aminoimidazole derivative and a suitable α,β-unsaturated ester or a 1,3-dicarbonyl compound equivalent. heighpubs.org
Another approach involves the disconnection of the imidazole (B134444) ring. This would start from a pre-formed, functionalized dihydropyrimidine (B8664642) ring, which is then cyclized with a two-carbon unit to form the imidazole portion.
Key precursors identified through these analyses typically include:
2-Aminoimidazoles: These form the imidazole part of the final structure. They can be substituted at various positions to introduce diversity into the final molecule.
Hydantoins: These can serve as versatile starting materials, undergoing a series of transformations including N-alkylation, thionation, and cyclization to build the fused ring system. nih.gov
α,β-Unsaturated Carbonyl Compounds: Reagents like acrylates or related 1,3-dielectrophiles can react with the amino groups of the imidazole precursor to form the pyrimidinone ring.
1,3-Dicarbonyl Compounds: These are common precursors for pyrimidine synthesis, reacting with amidine-containing molecules (like 2-aminoimidazole) to form the six-membered ring. heighpubs.org
The choice of precursors is critical as it dictates the potential for introducing substituents at various positions on the final bicyclic scaffold, allowing for the creation of diverse chemical libraries for further investigation.
Established Synthetic Routes and Optimization Strategies
The construction of the imidazo[1,2-f]pyrimidine scaffold and its analogues relies on established synthetic routes that have been optimized for yield, purity, and substrate scope. These methods primarily focus on the efficient formation of the core bicyclic structure and the subsequent or prior introduction of functional groups.
Cyclization Approaches for Imidazo[1,2-f]pyrimidine Core Formation
The formation of the fused imidazo[1,2-f]pyrimidine core is the cornerstone of the synthesis. Several cyclization strategies have been developed, often involving the reaction of a 2-aminoimidazole derivative with a suitable partner to construct the pyrimidine ring.
One of the most common methods is analogous to the Hantzsch pyridine (B92270) synthesis or the Chichibabin reaction, which involves the cyclo-condensation of a 2-aminoazole with an α-functionalized carbonyl compound. researchgate.netnih.gov In the context of this compound, this would typically involve reacting a 2-aminoimidazole with an acrylic acid derivative or a β-keto ester under thermal or acid/base-catalyzed conditions.
A highly relevant approach involves the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. nih.gov This reaction, catalyzed by a recyclable magnetic metal-organic framework (MOF), directly constructs a dihydroimidazo[1,2-f]phenanthridin-8(5H)-one, a structure that contains the same core as the target molecule. nih.govacs.org This highlights a powerful strategy where an intramolecular C-C bond formation is followed by cyclization to yield the desired scaffold.
Another established method is the intramolecular cyclization of appropriately substituted pyrimidines. This involves starting with a pyrimidine that already contains a side chain capable of cyclizing to form the fused imidazole ring. rsc.org Optimization of these routes often involves screening different catalysts, solvents, and reaction temperatures to maximize yield and minimize side products.
Functionalization at Specific Ring Positions
The ability to introduce various functional groups at specific positions on the imidazo[1,2-f]pyrimidine ring is crucial for developing analogues with diverse properties. Functionalization can be achieved either by using pre-functionalized starting materials or by modifying the core structure after its formation. rsc.org
Site-selective C-H functionalization has emerged as a powerful tool. rsc.orgnih.gov For the related imidazo[1,2-a]pyridine (B132010) scaffold, methods exist for direct arylation, alkylation, and other modifications at positions C2, C3, C5, C6, C7, and C8. rsc.org These strategies, often employing transition metal catalysts, can be adapted to the imidazo[1,2-f]pyrimidine system. The nitrogen atom at position 1 can act as a directing group, facilitating ortho-C-H activation on attached aryl substituents. nih.gov
Furthermore, classical functional group interconversions are widely used. For example, halogenated derivatives of the core structure can serve as handles for introducing a wide array of substituents via cross-coupling reactions. researchgate.net Similarly, amino groups can be introduced and subsequently modified, for example, by reduction of a nitroso group, to allow for the synthesis of Schiff base derivatives and other analogues. nih.gov
Novel Synthetic Pathways and Catalytic Methods
Recent advancements in organic synthesis have led to the development of novel pathways that offer improved efficiency, selectivity, and sustainability compared to traditional methods. These often involve the use of sophisticated catalytic systems.
Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the imidazo[1,2-f]pyrimidine scaffold is no exception. rsc.orgnih.gov Palladium, copper, and gold catalysts are frequently employed for constructing the core and for its subsequent functionalization. researchgate.netacs.org
Key Metal-Catalyzed Reactions:
| Reaction Type | Metal Catalyst | Description | Reference |
|---|---|---|---|
| Intramolecular C-H Amination | Palladium (Pd) | Pd-catalyzed N-arylation followed by intramolecular C-H amination can be used to form the fused ring system from acyclic precursors. | researchgate.net |
| Cross-Dehydrogenative Coupling (CDC) | Palladium (Pd) | A tandem reaction involving amine and aldehyde derivatives under Pd catalysis can form fused imidazo[1,2-a]pyrimidines using air as a benign oxidant. | acs.org |
| C-C Coupling and Cyclization | Copper (Cu) on MOF | A recyclable Fe₃O₄@SiO₂@MOF-199 catalyst (containing Cu) facilitates the coupling of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones to form the dihydro-pyrimidinone ring. | nih.govacs.org |
| Multi-Component Reactions | Copper (Cu) | CuI-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes is a one-pot method to generate highly substituted imidazopyridines. | nih.gov |
These catalytic methods often proceed under milder conditions and with higher atom economy than stoichiometric reactions. The development of recyclable catalysts, such as magnetic MOFs, also addresses important green chemistry principles. acs.org
Metal-Free Approaches and Green Chemistry Considerations
In line with the growing emphasis on sustainable chemistry, several metal-free and environmentally benign methods for the synthesis of pyrimidine-based heterocycles have been developed. rasayanjournal.co.in These approaches aim to reduce waste, avoid toxic reagents, and improve energy efficiency.
Microwave-assisted synthesis has been shown to be a valuable tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netrsc.org This technique has been successfully applied to the synthesis of imidazo[1,2-a]pyrimidines. researchgate.net
Multicomponent reactions (MCRs) are another cornerstone of green synthesis, allowing for the construction of complex molecules from three or more reactants in a single step. rasayanjournal.co.in This enhances efficiency and reduces the need for purification of intermediates.
Other green chemistry approaches include:
Aqueous Media Synthesis: Using water as a solvent instead of volatile organic compounds is a key green strategy. Aqueous micellar media, for instance, can be used to promote reactions like the A3-coupling for imidazopyridine synthesis. nih.govacs.org
Electrochemical Synthesis: Electrochemical methods can replace chemical oxidants with electricity, providing a cleaner way to initiate reactions like C-N bond formation and cyclization. rsc.org
Solvent-Free Reactions: Performing reactions without a solvent, sometimes using techniques like ball milling, minimizes waste and can lead to cleaner reaction profiles. rasayanjournal.co.in
These innovative, greener approaches are critical for the sustainable production of this compound and its analogues for future applications. rasayanjournal.co.innih.gov
Stereoselective Synthesis and Chiral Resolution
The stereochemical properties of pharmacologically active molecules are critical, as different enantiomers can exhibit distinct biological activities and metabolic profiles. For the this compound scaffold, the potential for chirality exists, particularly with substitution at the stereogenic centers. While specific research on the stereoselective synthesis or chiral resolution of this compound itself is not extensively documented in the reviewed literature, the methodologies applied to analogous pyrimidinone derivatives provide a framework for how such stereochemical control could be achieved.
Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. This can be accomplished through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. These methods guide the reaction pathway to favor the formation of the desired stereoisomer.
Chiral resolution, on the other hand, is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. A common and effective method for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).
A pertinent example of chiral resolution in a related class of compounds is the separation of the enantiomers of rac-2-cyclopentylthio-6-[1-(2,6-difluorophenyl)ethyl]-3,4-dihydro-5-methylpyrimidin-4(3H)-one. This compound, which shares the dihydropyrimidinone core, was successfully resolved using chiral HPLC. The details of this resolution are summarized in the table below, illustrating a practical approach for obtaining enantiomerically pure pyrimidinone analogues.
Table 1: Chiral HPLC Resolution of a Pyrimidinone Analogue
| Compound Name | Resolution Method | Chiral Stationary Phase (CSP) | Outcome |
| rac-2-Cyclopentylthio-6-[1-(2,6-difluorophenyl)ethyl]-3,4-dihydro-5-methylpyrimidin-4(3H)-one | Chiral HPLC | (R,R)-Whelk-01 column | Successful separation of the (R) and (S) enantiomers |
This successful resolution highlights the utility of chiral chromatography for separating enantiomers within the broader pyrimidinone class. Such techniques would likely be applicable to chiral derivatives of this compound, should they be synthesized as racemic mixtures. The separated enantiomers could then be studied independently to determine their specific biological activities.
Chemical Modifications and Derivatization Strategies of 7,8 Dihydroimidazo 1,2 F Pyrimidin 5 6h One
Design Principles for Structural Diversification
The structural diversification of the 7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one core is guided by several key design principles aimed at systematically exploring the chemical space and developing structure-activity relationships (SAR). These principles are foundational to designing derivatives with improved potency, selectivity, and pharmacokinetic profiles.
A primary strategy involves the introduction of a variety of substituents at different positions of the bicyclic system. This allows for the exploration of steric and electronic effects on the molecule's interaction with its biological target. The adaptable structure of imidazopyrimidines allows for extensive structural modifications, which can be leveraged to optimize pharmacological effects through SAR studies. nih.gov
Another important principle is isosteric and bioisosteric replacement. This involves substituting specific functional groups or fragments with others that have similar physical or chemical properties, with the goal of enhancing the compound's biological activity or metabolic stability. For instance, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation at that position and alter the electronic properties of the molecule.
Conformational restriction is also a key design consideration. By introducing rigid structural elements or creating cyclic analogs, the conformational flexibility of the molecule can be reduced. This can lead to a more favorable entropy of binding to the target protein and may improve selectivity.
Finally, the principles of fragment-based and structure-based drug design are integral to the rational diversification of this scaffold. By identifying key interaction points with a biological target, modifications can be designed to enhance these interactions, leading to more potent and selective compounds.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of the this compound core can be achieved through various synthetic routes that allow for the introduction of diverse functional groups on both the pyrimidine (B1678525) and imidazole (B134444) rings, as well as the exploration of side chain effects.
The dihydropyrimidinone portion of the scaffold offers several positions amenable to functionalization. The nitrogen atoms and the carbon atoms of the ring can be targeted for modification. For instance, N-alkylation or N-arylation at the 6-position can be achieved using standard alkylating or arylating agents under basic conditions. The carbonyl group at the 5-position can potentially undergo reactions such as Wittig-type olefination to introduce exocyclic double bonds, or reduction followed by functionalization of the resulting hydroxyl group.
Furthermore, modern synthetic methods such as C-H activation could potentially be employed for the direct introduction of substituents onto the pyrimidine ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. The development of site-selective functionalization methods for pyrimidines is an active area of research.
The imidazole ring of the this compound scaffold also provides opportunities for chemical modification. The carbon atoms of the imidazole ring can be targeted for substitution through electrophilic aromatic substitution reactions, provided the ring system is sufficiently activated. Halogenation, nitration, and acylation are common examples of such transformations. The resulting halogenated derivatives can then serve as versatile intermediates for further diversification through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.
The nitrogen atom in the imidazole ring can also be a site for derivatization, for example, through quaternization to form imidazolium salts, which can alter the solubility and electronic properties of the molecule.
The introduction and modification of side chains at various positions of the this compound core are crucial for exploring interactions with specific binding pockets of a biological target. The synthesis of derivatives with a variety of side chains, differing in length, branching, and functionality (e.g., containing hydroxyl, amino, carboxyl, or aromatic groups), allows for a systematic investigation of the impact of these side chains on biological activity.
For example, the synthesis of a library of amide or sulfonamide derivatives by coupling carboxylic acids or sulfonyl chlorides to an amino-functionalized side chain can provide valuable insights into the SAR. The choice of side chains can be guided by computational modeling and an understanding of the target's active site.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (pre-clinical focus)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR studies involve systematically modifying the scaffold and evaluating the impact of these changes on a specific biological endpoint.
A hypothetical SAR exploration for this scaffold could reveal that small, electron-withdrawing substituents on the imidazole ring enhance potency, while bulky substituents are detrimental. Similarly, the nature of the substituent at the N6 position of the pyrimidine ring could significantly influence cell permeability and metabolic stability. For instance, SAR studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that the nature of the substituent at certain positions can dramatically affect their inhibitory activity against specific enzymes. mdpi.com
The following interactive data table illustrates a hypothetical SAR study for this compound derivatives against a generic kinase target, demonstrating how systematic modifications can inform the design of more potent compounds.
| Compound ID | R1 (Imidazole Ring) | R2 (N6-position) | R3 (C7-position) | Kinase Inhibition IC50 (nM) |
| 1 | H | H | H | >10000 |
| 2 | Cl | H | H | 5200 |
| 3 | CN | H | H | 1500 |
| 4 | CN | Methyl | H | 800 |
| 5 | CN | Ethyl | H | 2300 |
| 6 | CN | Methyl | Phenyl | 50 |
| 7 | CN | Methyl | 4-Fluorophenyl | 25 |
| 8 | Methoxy | Methyl | H | >10000 |
This is a hypothetical data table for illustrative purposes.
This hypothetical data suggests that a cyano group at the R1 position and a methyl group at the R2 position are beneficial for activity. Furthermore, the introduction of a phenyl or a substituted phenyl group at the R3 position dramatically increases potency, highlighting a potential hydrophobic binding pocket in the target enzyme.
Scaffold Hopping and Bioisosteric Replacements (conceptual focus)
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a molecule with a different, yet functionally equivalent, scaffold. youtube.com The goal is to identify novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
For the this compound core, scaffold hopping could involve replacing the imidazopyrimidine ring system with other bicyclic heterocycles that can present the key pharmacophoric features in a similar spatial arrangement. Examples of potential replacement scaffolds could include purines, pyrazolo[1,5-a]pyrimidines, or thieno[2,3-d]pyrimidines. This strategy is a key approach in drug discovery to move beyond existing chemical matter. researchgate.net
Bioisosteric replacement is a related concept that focuses on the substitution of specific atoms or groups within a molecule with other atoms or groups that have similar steric and electronic properties. This can lead to improvements in potency, selectivity, or pharmacokinetic properties. In the context of the this compound scaffold, examples of bioisosteric replacements could include:
Carbonyl group (C=O) at the 5-position: Can be replaced with a thiocarbonyl (C=S) or a sulfone (SO2) group to modulate polarity and hydrogen bonding capacity.
Imidazole ring: Can be replaced with other five-membered aromatic heterocycles such as pyrazole, triazole, or oxazole to explore different electronic distributions and hydrogen bonding patterns.
The following table provides a conceptual overview of potential scaffold hops and bioisosteric replacements for the this compound core.
| Original Scaffold/Group | Potential Scaffold Hop/Bioisostere | Rationale |
| Imidazo[1,2-f]pyrimidine | Purine (B94841) | Similar bicyclic structure with nitrogen atoms in comparable positions. |
| Imidazo[1,2-f]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Isomeric bicyclic heterocycle with a different arrangement of nitrogen atoms. |
| Carbonyl (C=O) | Thiocarbonyl (C=S) | Alters hydrogen bonding properties and polarity. |
| Imidazole | Triazole | Modifies the number and position of nitrogen atoms, impacting pKa and hydrogen bonding. |
This table presents conceptual ideas for scaffold modification.
Through these strategies of chemical modification, derivatization, SAR analysis, scaffold hopping, and bioisosteric replacement, the therapeutic potential of the this compound scaffold can be systematically explored and optimized.
Molecular Interactions and Biological Target Engagement in Vitro and Mechanistic Studies
High-Throughput Screening Methodologies for Target Identification (In Vitro)
High-throughput screening (HTS) serves as a crucial first step in identifying the biological targets of novel chemical entities. For compounds structurally related to 7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one, HTS campaigns have been instrumental in uncovering their potential therapeutic applications. For instance, various imidazo[1,2-a]pyrimidine (B1208166) libraries have been screened against a wide array of biological targets, leading to the identification of hits for various diseases. These large-scale screening efforts often utilize phenotypic assays, which measure the effect of a compound on cell behavior, or target-based assays, which assess the direct interaction of a compound with a specific protein. While specific HTS data for this compound is not publicly available, the general approach for its analogs involves screening against panels of kinases, proteases, and other enzymes, as well as in cell-based models of cancer and infectious diseases.
Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based Assays)
Derivatives of the imidazopyrimidine core have demonstrated significant activity as enzyme inhibitors. These studies, conducted in both cell-free and cell-based formats, have identified key enzymes that are modulated by this class of compounds.
Notably, a structurally similar compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7,8-dihydro-pyrido[2,3-d]pyrimidin-7-one, has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). nih.gov In vitro kinase profiling revealed its multi-kinase inhibitory activity, which contributes to its ability to induce apoptosis in tumor cells at nanomolar concentrations. nih.gov
Another area of investigation for related structures is the inhibition of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), a key enzyme in the folate biosynthesis pathway of microorganisms. nih.govnih.gov Although the core structure of these inhibitors differs from the imidazo[1,2-f]pyrimidine scaffold, these findings highlight the potential for pyrimidine-based compounds to target essential microbial enzymes.
Table 1: Enzyme Inhibition by Analogs of this compound
| Compound/Analog | Target Enzyme | Assay Type | Key Findings | Reference |
| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7,8-dihydro-pyrido[2,3-d]pyrimidin-7-one | CDK4/CYCLIN D1, ARK5 | In vitro kinase profiling | Potent multikinase inhibitor, induces apoptosis in tumor cells (30-100 nM) | nih.gov |
| Pterin-based bisubstrate analogs | 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) | Enzyme kinetics | Potential as antimicrobial agents by targeting folate biosynthesis | nih.govnih.gov |
Receptor Binding Affinity and Selectivity Profiling (In Vitro)
The imidazopyrimidine scaffold has also been explored for its ability to bind to specific receptors. A notable example is the investigation of substituted 7,8,9,10-tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-ones as ligands for the benzodiazepine (B76468) receptor site on the GABAA receptor. nih.gov These studies revealed that compounds with this core structure can act as functionally selective ligands, with some exhibiting partial agonist activity at the α2/α3 subtypes of the GABAA receptor. nih.gov This selectivity is a desirable trait, as it may lead to therapeutic agents with improved side-effect profiles compared to non-selective benzodiazepines. nih.gov The binding affinity and selectivity of these compounds were determined through radioligand binding assays and electrophysiological studies in Xenopus oocytes expressing different GABAA receptor subtypes. nih.gov
Cellular Pathway Modulation and Mechanistic Elucidation in Cell Lines
The anti-inflammatory and anticancer properties of imidazopyrimidine derivatives are often linked to their ability to modulate key cellular signaling pathways. For instance, a novel imidazo[1,2-a]pyridine (B132010) derivative has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov Mechanistic studies revealed that this compound inhibits the activation of STAT3 and NF-κB, leading to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2. nih.gov This modulation of inflammatory pathways highlights the potential of this chemical class to be developed into agents for treating inflammation-related diseases, including cancer.
Investigation of Antimicrobial and Antiviral Mechanisms (In Vitro)
A significant body of research has focused on the antimicrobial and antiviral activities of imidazopyrimidine derivatives. Various analogs have been synthesized and tested against a range of pathogens.
Several studies have reported the synthesis of imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine (B1242154) derivatives with significant in vitro activity against various bacterial and fungal strains. ekb.egmdpi.comnih.govnih.govnih.govresearchgate.net For example, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have demonstrated excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The mechanism of action for these compounds is often proposed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
In the antiviral domain, imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential to inhibit viral replication. nih.gov Computational studies have suggested that some derivatives could act as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the spike protein of SARS-CoV-2, thereby blocking viral entry into host cells. bohrium.com
Table 2: In Vitro Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Analogs
| Compound/Analog Series | Target Organisms | Key Findings | Reference |
| Imidazo[1,2-c] pyrimidine (B1678525) derivatives | P. aeruginosa, B. subtilis, E. coli, S. aureus, C. albicans, A. flavus | Broad-spectrum antibacterial and antifungal activity. | ekb.eg |
| 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Excellent antibacterial activity with significant zones of inhibition. | nih.gov |
| 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines | Various bacteria and fungi | 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed significant broad-spectrum activity. | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | SARS-CoV-2 (in silico) | Potential dual inhibitors of hACE2 and spike protein. | nih.govbohrium.com |
Other Biological Activities (e.g., Anti-inflammatory, Cytoprotective) at a Mechanistic Level
Beyond antimicrobial and anticancer effects, pyrimidine derivatives have been investigated for a range of other biological activities. The anti-inflammatory properties of this class of compounds are particularly well-documented. nih.gov Mechanistic studies have shown that some pyrimidine derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. nih.gov This selective inhibition is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs) and suggests that imidazopyrimidine-based compounds could be developed as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. Additionally, some pyrimidine derivatives have demonstrated antioxidant properties by reducing levels of reactive oxygen species (ROS) in inflammatory models. nih.gov
The cytoprotective effects of some imidazopyrimidine analogs have also been noted, particularly in the context of neuroprotection. Certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431) compounds have been investigated for their potential to reduce neurotoxic injury associated with conditions like anoxia or ischemia. nih.gov
Theoretical and Computational Investigations of 7,8 Dihydroimidazo 1,2 F Pyrimidin 5 6h One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in understanding the intrinsic properties of 7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one at a subatomic level. semanticscholar.orgaps.org These methods provide a detailed picture of the molecule's electronic structure, which is fundamental to its stability, reactivity, and intermolecular interactions.
Key aspects of these investigations include:
Optimized Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how the molecule will interact with biological targets, such as proteins and nucleic acids, highlighting areas prone to hydrogen bonding and other non-covalent interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule, further clarifying its electronic landscape. semanticscholar.org
Reactivity Descriptors: Fukui functions and other quantum descriptors can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack, guiding synthetic modifications to alter the molecule's reactivity. semanticscholar.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the therapeutic potential of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between the small molecule (ligand) and a biological macromolecule (target), such as an enzyme or receptor. nih.govresearchgate.net
Molecular Docking predicts the preferred orientation and binding affinity of the ligand within the active site of a target protein. nih.gov The process involves:
Preparing the 3D structures of both the ligand and the target protein.
Using a docking algorithm to systematically sample various binding poses of the ligand in the target's active site.
Scoring these poses based on a function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding affinity. nih.gov
Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, between this compound and the amino acid residues of the target. researchgate.net This information is crucial for understanding its mechanism of action and for designing derivatives with improved binding.
| Computational Technique | Purpose | Key Outputs |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. | Binding score (e.g., kcal/mol), preferred binding pose, key interacting residues. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Trajectory of atomic motion, stability of ligand-protein complex, conformational changes. |
| MM/GBSA Calculation | Estimates the binding free energy of a ligand-protein complex. | Net binding free energy (ΔG), contribution of different energy terms. researchgate.net |
ADME Prediction (Computational/Theoretical aspects, excluding clinical data)
Before a compound can become a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In the early stages of drug discovery, in silico ADME prediction tools are used to filter out compounds with poor pharmacokinetic profiles, saving time and resources. researchgate.netrfppl.co.in For this compound, various computational models can predict its drug-likeness and ADME characteristics. nih.govsemanticscholar.org
Commonly predicted parameters include:
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and the likelihood of oral bioavailability. It assesses molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net
Topological Polar Surface Area (TPSA): A predictor of drug permeability through membranes. Compounds with a TPSA of less than 140 Ų are more likely to exhibit good cell permeability. rfppl.co.in
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which is critical for absorption.
Blood-Brain Barrier (BBB) Permeation: Predicts the likelihood of the compound crossing into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which could lead to adverse drug-drug interactions. rfppl.co.in
Web-based platforms like SwissADME and pkCSM are frequently used to generate these predictions based on the molecule's 2D structure. nih.govsemanticscholar.org
Table: Example of Predicted ADME/Drug-Likeness Properties This table presents illustrative data typical for a compound of this class.
| Property | Predicted Value | Acceptable Range |
|---|---|---|
| Molecular Weight | < 500 g/mol | < 500 |
| LogP (Lipophilicity) | 1.5 - 2.5 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| TPSA | < 70 Ų | < 140 Ų |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For a series of derivatives based on the this compound scaffold, a QSAR model can be developed to understand which properties are critical for their therapeutic effect. nih.govplos.org
The development of a QSAR model involves:
Dataset Collection: A set of molecules with the same core structure but varying substituents and their corresponding experimentally measured biological activities (e.g., IC50 values) is compiled. openpharmaceuticalsciencesjournal.com
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. openpharmaceuticalsciencesjournal.com
A validated 3D-QSAR model can be visualized as a 3D map, showing regions where certain properties (e.g., bulky groups, electron-withdrawing groups, hydrogen bond donors) would increase or decrease biological activity. researchgate.net These models provide mechanistic hypotheses about how these compounds interact with their target and offer a clear roadmap for designing new, more potent analogues. researchgate.net
Conformational Analysis and Spectroscopic Property Predictions
Understanding the three-dimensional shape (conformation) of a flexible molecule like this compound is essential, as its conformation dictates how it can fit into a protein's binding site. mdpi.com
Conformational Analysis is a computational search for the low-energy, stable conformations of a molecule. mdpi.com This process identifies the different spatial arrangements of the atoms that are accessible at room temperature. The results of this analysis, often presented as a set of lowest-energy conformers and their relative Boltzmann populations, are crucial for selecting the correct structure for subsequent docking and QSAR studies. mdpi.com
Spectroscopic Property Prediction involves using quantum chemical methods to calculate spectroscopic data, such as NMR (¹H and ¹³C) chemical shifts and FT-IR vibrational frequencies. semanticscholar.orgmdpi.com These theoretical predictions serve several purposes:
Structure Verification: Comparing the computationally predicted spectrum with an experimentally obtained spectrum can help confirm the chemical structure of a newly synthesized compound. semanticscholar.org
Spectral Assignment: Theoretical calculations can aid in assigning specific peaks in an experimental spectrum to particular atoms or vibrational modes within the molecule.
Understanding Electronic Effects: Discrepancies between theoretical and experimental spectra can provide insights into solvent effects or other intermolecular interactions not accounted for in the calculation.
DFT methods are widely used for these predictions, and the accuracy of the results often shows good agreement with experimental findings, making it a valuable tool for structural elucidation. semanticscholar.orgnih.gov
Advanced Methodologies for Structural Characterization and Analytical Research
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of 7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one is determined through a combination of sophisticated spectroscopic techniques, primarily two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS).
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While one-dimensional NMR provides initial information on the proton and carbon environments, 2D NMR experiments are indispensable for establishing the connectivity of atoms within the molecule. For a comprehensive structural assignment of this compound, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For the dihydro-pyrimidinone ring, COSY would show correlations between the protons on C6 and C7, and C7 and C8.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) couplings between protons and carbons. This is critical for connecting the different fragments of the molecule, for instance, showing correlations from the protons on the pyrimidine (B1678525) ring to the carbons of the imidazole (B134444) ring, thus confirming the fused-ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. For this compound (C₆H₇N₃O), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.
Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural components of the molecule can be confirmed. A plausible fragmentation pathway for this compound might involve the initial cleavage of the pyrimidinone ring, followed by further fragmentation of the imidazole moiety. The study of fragmentation patterns in related pyrimidine and thiazolopyrimidine systems has shown that the pyrimidine ring is often more stable during fragmentation than fused five-membered rings. sapub.org
| Spectroscopic Data | Description | Expected Observations for this compound |
| ¹H NMR | Provides information on the chemical environment of protons. | Signals corresponding to the protons on the imidazole and dihydropyrimidinone rings. |
| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | Resonances for the carbonyl carbon (C5), and the carbons of the fused heterocyclic system. |
| COSY | Shows correlations between coupled protons. | Cross-peaks indicating the connectivity of protons on the C6, C7, and C8 positions. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Cross-peaks assigning specific protons to their corresponding carbon atoms. |
| HMBC | Shows long-range ¹H-¹³C correlations. | Key correlations confirming the fusion of the imidazole and pyrimidine rings. |
| HRMS | Determines the exact mass and elemental composition. | A measured m/z value matching the calculated exact mass for C₆H₇N₃O. |
| MS/MS | Provides structural information through fragmentation analysis. | A characteristic fragmentation pattern revealing the core structural motifs. |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds. For purity assessment of this compound, a reversed-phase HPLC method would typically be developed.
Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed.
Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the compound.
The purity of the sample is determined by integrating the peak area of the main compound and any impurities, and is expressed as a percentage. For related imidazo[1,2-a]pyrimidine (B1208166) derivatives, HPLC-MS analysis has been used to monitor reaction processes. researchgate.net
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. To analyze this compound by GC, a derivatization step might be necessary to increase its volatility and thermal stability, for instance, by silylating the N-H group. The GC instrument is equipped with a capillary column and a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).
| Chromatographic Method | Typical Conditions | Application |
| Reversed-Phase HPLC | Column: C18; Mobile Phase: Water/Acetonitrile gradient; Detection: UV | Purity assessment, reaction monitoring, and preparative purification. |
| Gas Chromatography (GC) | Column: Capillary column (e.g., DB-5); Detector: FID or MS | Analysis of volatile impurities; may require derivatization. |
X-ray Crystallography of Compounds and Co-crystals with Biological Targets
To obtain the crystal structure of this compound, a single crystal of sufficient quality must be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For related imidazo[1,2-a]pyridine-based inhibitors, X-ray crystallography has been instrumental in revealing their binding modes within the active sites of their target enzymes. rsc.orgresearchgate.net
Furthermore, co-crystallization of this compound with its biological target (e.g., an enzyme) can provide invaluable insights into the molecular basis of its activity. The resulting co-crystal structure can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. This information is crucial for structure-based drug design and the optimization of lead compounds.
| Crystallographic Data | Description |
| Crystal System | The symmetry of the crystal lattice. |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. |
| Bond Lengths and Angles | Precise measurements of the molecular geometry. |
| Intermolecular Interactions | Analysis of hydrogen bonds and other non-covalent interactions in the crystal packing. |
Advanced Analytical Techniques for Mechanistic Studies
To understand the mechanism of action of this compound, various advanced analytical and biophysical techniques can be employed. These methods provide quantitative data on the binding affinity, thermodynamics, and kinetics of the interaction between the compound and its biological target.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the sensorgram, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be determined.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the compound is titrated into a solution containing the target protein. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic information provides a deeper understanding of the driving forces behind the molecular recognition process.
Radioligand Binding Assays: For G-protein coupled receptors, radioligand binding assays are a common method to determine the affinity of a compound. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Kᵢ) can be calculated. Such assays have been used to evaluate the biological activity of related tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-ones. nih.gov
| Biophysical Technique | Parameters Determined | Information Gained |
| Surface Plasmon Resonance (SPR) | kₐ, kₔ, K₋ | Real-time kinetics of binding and affinity. |
| Isothermal Titration Calorimetry (ITC) | Kₐ, n, ΔH, ΔS | Thermodynamic profile of the binding interaction. |
| Radioligand Binding Assay | Kᵢ | Affinity of the compound for a specific receptor. |
Future Directions and Emerging Research Opportunities
Untapped Synthetic Avenues for 7,8-Dihydroimidazo[1,2-f]pyrimidin-5(6H)-one Analogues
While various synthetic routes to imidazopyrimidine derivatives have been established, there remains considerable scope for innovation. nih.govopenmedicinalchemistryjournal.com Future synthetic efforts could focus on the following areas:
Multi-component Reactions (MCRs): The development of novel MCRs could provide a more efficient and environmentally friendly approach to creating diverse libraries of this compound analogues. researchgate.net MCRs offer the advantage of constructing complex molecules in a single step, which can accelerate the drug discovery process.
Catalytic C-H Activation: Direct C-H activation strategies represent a powerful tool for the late-stage functionalization of the imidazopyrimidine core. This would allow for the introduction of various substituents at positions that are not readily accessible through traditional methods, thereby expanding the chemical space for structure-activity relationship (SAR) studies.
Flow Chemistry: The use of continuous flow technologies can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety. Applying flow chemistry to the synthesis of imidazopyrimidine derivatives could facilitate large-scale production for further preclinical and clinical investigations.
Photoredox Catalysis: This emerging area of synthesis utilizes visible light to initiate chemical transformations. Exploring photoredox-catalyzed reactions could open up new pathways for the synthesis of unique and complex analogues of this compound.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages |
| Multi-component Reactions (MCRs) | Increased efficiency, diversity, and atom economy. researchgate.net |
| Catalytic C-H Activation | Late-stage functionalization, access to novel analogues. |
| Flow Chemistry | Improved scalability, safety, and process control. |
| Photoredox Catalysis | Access to unique chemical transformations under mild conditions. |
Exploration of Novel Biological Targets and Pathways (Pre-clinical)
The imidazopyrimidine scaffold has been associated with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. rsc.org However, the full therapeutic potential of this compound and its derivatives is likely yet to be fully realized. Future pre-clinical research should aim to:
Identify Novel Protein Kinase Targets: Imidazopyrimidine derivatives are known to target protein kinases, which are crucial in many cellular signaling pathways. rsc.org High-throughput screening and proteomic approaches could uncover new kinase targets for these compounds, potentially leading to treatments for a wider range of diseases, including various cancers. mdpi.com
Investigate Epigenetic Modulation: The role of imidazopyrimidines in modulating epigenetic enzymes is an area ripe for exploration. Investigating their effects on histone-modifying enzymes or DNA methyltransferases could reveal new therapeutic avenues for cancer and other genetic diseases.
Explore Anti-infective Properties: Given the broad spectrum of activity of imidazopyrimidines, there is potential for discovering novel anti-infective agents. rsc.org Screening against a wide panel of bacteria, fungi, and viruses could identify lead compounds for the development of new treatments for infectious diseases. nih.gov For instance, certain imidazopyridazines, which are structurally related to imidazopyrimidines, have shown promise as antiviral and antitubercular agents. nih.gov
Probe Neurological Applications: Some imidazopyrimidine derivatives have been investigated for their effects on the central nervous system, such as acting as ligands for the GABA(A) receptor. nih.gov Further studies could explore their potential in treating neurological and psychiatric disorders.
The table below outlines potential novel biological targets for imidazopyrimidine analogues.
| Potential Biological Target | Therapeutic Area |
| Novel Protein Kinases | Oncology, Inflammatory Diseases rsc.org |
| Epigenetic Modulators | Oncology, Genetic Disorders |
| Microbial Enzymes/Pathways | Infectious Diseases nih.gov |
| G-protein Coupled Receptors (GPCRs) | Neurology, Metabolic Disorders nih.gov |
Integration with Emerging Technologies in Chemical Biology and Drug Discovery
The convergence of chemistry with cutting-edge technologies is revolutionizing drug discovery. mdpi.com Integrating these technologies into the research of this compound can significantly accelerate the identification and optimization of new drug candidates.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be employed to analyze large datasets of imidazopyrimidine analogues to predict their biological activity, toxicity, and pharmacokinetic properties. mdpi.com This can guide the design of new compounds with improved therapeutic profiles.
DNA-Encoded Libraries (DELs): The synthesis of vast libraries of DNA-encoded imidazopyrimidine derivatives would enable the rapid screening of billions of compounds against a multitude of biological targets. This technology can significantly increase the efficiency of hit identification.
Cryo-Electron Microscopy (Cryo-EM): For imidazopyrimidine analogues that bind to large protein complexes or membrane proteins, cryo-EM can provide high-resolution structural information. This can elucidate the binding mode of the compounds and facilitate structure-based drug design.
Chemical Proteomics: This technology can be used to identify the cellular targets of this compound and its analogues on a proteome-wide scale. This can help to uncover novel mechanisms of action and potential off-target effects.
| Emerging Technology | Application in Imidazopyrimidine Research |
| Artificial Intelligence/Machine Learning | Predictive modeling of activity and properties. mdpi.com |
| DNA-Encoded Libraries (DELs) | High-throughput screening of vast chemical libraries. |
| Cryo-Electron Microscopy (Cryo-EM) | Structural elucidation of drug-target interactions. |
| Chemical Proteomics | Target identification and mechanism of action studies. |
Challenges and Perspectives in Imidazopyrimidine Chemical Research
Despite the promise of the imidazopyrimidine scaffold, several challenges remain. Overcoming these hurdles will be crucial for the successful translation of these compounds into clinical therapies.
Selectivity: Achieving high selectivity for a specific biological target while minimizing off-target effects is a persistent challenge in drug discovery. Careful design and optimization of imidazopyrimidine analogues will be necessary to improve their selectivity profiles.
Drug Resistance: The development of drug resistance is a major obstacle in the treatment of many diseases, particularly cancer and infectious diseases. Strategies to overcome resistance, such as the development of combination therapies or compounds that target novel resistance mechanisms, will be important.
Bioavailability: Ensuring that imidazopyrimidine-based drugs have good oral bioavailability and favorable pharmacokinetic properties is essential for their clinical success. Further research into formulation strategies and prodrug approaches may be required.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one derivatives, and how can reaction yields be optimized?
- Methodology : Derivatives of this scaffold are typically synthesized via cyclocondensation reactions between substituted amines and carbonyl precursors. For example, nitro-substituted analogs (e.g., 8-nitroimidazo[1,2-a]pyridin-5(1H)-ones) are synthesized using nitroalkenes and cyclic amidines under reflux in ethanol, achieving yields up to 89% . Optimization involves controlling reaction time, temperature, and stoichiometry. Solvent choice (e.g., ethanol or acetonitrile) and acid/base catalysis (e.g., acetic acid) are critical for regioselectivity and purity .
Q. How should researchers characterize the purity and structural identity of this compound derivatives?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm; carbonyl carbons at δ 165–175 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for NO₂) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .
Q. What preliminary assays are recommended to evaluate the bioactivity of this compound class?
- Methodology : Screen for antimicrobial activity using disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Imidazo-pyrimidine derivatives often show MIC values <50 µg/mL due to their electron-deficient aromatic systems disrupting microbial membranes . For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?
- Methodology : Discrepancies in chemical shifts may arise from conformational flexibility or solvent effects. Perform variable-temperature NMR to identify dynamic processes (e.g., ring puckering). Compare experimental data with DFT-calculated shifts (software: Gaussian or ORCA) to validate assignments . For overlapping signals, use 2D techniques (HSQC, HMBC) to correlate protons and carbons unambiguously .
Q. What strategies are effective in improving the metabolic stability of imidazo-pyrimidine derivatives?
- Methodology :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 7- or 8-positions to reduce oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., amines) with acetyl or PEG moieties to enhance bioavailability .
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and prioritize stable analogs .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodology :
- Diverse Substituent Libraries : Synthesize derivatives with variations at positions 2, 7, and 8 (e.g., aryl, alkyl, halogen substituents) .
- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with steric/electronic parameters (Hammett σ values, logP) .
- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., with bacterial dihydrofolate reductase) to guide rational design .
Q. What experimental controls are critical when analyzing conflicting bioactivity data across studies?
- Methodology :
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Reference Compounds : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to calibrate potency .
- Replicate Experiments : Perform triplicate runs with blinded analysis to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
